N,N-bis(cyanomethyl)-3,4-dimethylbenzamide

Catalog No.
S11594806
CAS No.
M.F
C13H13N3O
M. Wt
227.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-bis(cyanomethyl)-3,4-dimethylbenzamide

Product Name

N,N-bis(cyanomethyl)-3,4-dimethylbenzamide

IUPAC Name

N,N-bis(cyanomethyl)-3,4-dimethylbenzamide

Molecular Formula

C13H13N3O

Molecular Weight

227.26 g/mol

InChI

InChI=1S/C13H13N3O/c1-10-3-4-12(9-11(10)2)13(17)16(7-5-14)8-6-15/h3-4,9H,7-8H2,1-2H3

InChI Key

PVXVKOMTIBHCGI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N(CC#N)CC#N)C

N,N-bis(cyanomethyl)-3,4-dimethylbenzamide is a chemical compound characterized by its unique structure, which consists of a benzamide backbone with two cyanomethyl groups and two methyl groups at the 3 and 4 positions on the aromatic ring. Its molecular formula is C12H14N4OC_{12}H_{14}N_4O, and it has a molecular weight of approximately 230.26 g/mol. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its distinctive chemical properties and reactivity profiles.

, including:

  • Oxidation: The compound can be oxidized to yield corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can be performed using lithium aluminum hydride, leading to the formation of primary amines.
  • Nucleophilic Substitution: The cyanomethyl groups can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups.

These reactions typically occur in organic solvents such as tetrahydrofuran at temperatures ranging from -78°C to room temperature, depending on specific conditions employed in the reactions.

While specific biological activity data for N,N-bis(cyanomethyl)-3,4-dimethylbenzamide is limited, compounds containing cyanomethyl groups are often investigated for their interactions with biological targets. The mechanism of action typically involves binding to enzymes or receptors, potentially influencing various biochemical pathways. The presence of the tert-butyl group may provide steric hindrance that affects the binding affinity and selectivity towards biological targets.

The synthesis of N,N-bis(cyanomethyl)-3,4-dimethylbenzamide generally involves several steps:

  • Formation of Cyanomethyl Groups: This can be achieved through the reaction of a suitable precursor with sodium cyanide.
  • Amidation: The resulting intermediate can then be reacted with an amine to form the amide bond.
  • Purification: The final product is typically purified using techniques such as recrystallization or chromatography.

The specific reagents and conditions used can vary based on the desired yield and purity of the final compound.

N,N-bis(cyanomethyl)-3,4-dimethylbenzamide has several potential applications:

  • Organic Synthesis: It serves as a building block for the preparation of more complex organic molecules.
  • Medicinal Chemistry: Research is ongoing to explore its potential as a pharmacological agent, particularly in developing new drugs targeting specific enzymes or receptors.
  • Biological Studies: The compound may be used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

Interaction studies involving N,N-bis(cyanomethyl)-3,4-dimethylbenzamide focus on its ability to bind to various biological targets. These studies may include:

  • Enzyme Inhibition Assays: Evaluating how effectively the compound inhibits specific enzymes.
  • Binding Affinity Measurements: Determining the strength of interaction between the compound and target proteins or receptors.
  • Structural Analysis: Utilizing techniques such as X-ray crystallography or NMR spectroscopy to understand the binding mode and conformational changes upon interaction.

N,N-bis(cyanomethyl)-3,4-dimethylbenzamide can be compared with other benzamide derivatives that share structural features but differ in substituents or functional groups. Some similar compounds include:

Compound NameStructural FeaturesUnique Aspects
N,N-dimethylbenzamideLacks cyanomethyl groupsSimpler structure; different reactivity
4-tert-butylbenzamideContains tert-butyl but lacks cyanomethyl groupsDifferent applications due to lack of cyanide
N,N-bis(cyanomethyl)benzamideSimilar structure without methyl substitutionsAffects stability and interactions
2-amino-5-cyano-N,N-dimethylbenzamideContains amino group and differs in substitutionPotentially different biological activities

The uniqueness of N,N-bis(cyanomethyl)-3,4-dimethylbenzamide lies in its combination of both cyanomethyl and dimethyl groups on the benzamide framework, which confers specific chemical properties that may enhance its utility in various applications compared to other similar compounds.

XLogP3

1.7

Hydrogen Bond Acceptor Count

3

Exact Mass

227.105862047 g/mol

Monoisotopic Mass

227.105862047 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-09-2024

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